molecular formula C20H17Cl2N3O2 B2667368 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172368-49-8

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2667368
Numéro CAS: 1172368-49-8
Poids moléculaire: 402.28
Clé InChI: SOJGIYIYRCVLLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17Cl2N3O2 and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, identified by the CAS number 1172368-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H17_{17}Cl2_{2}N3_{3}O2_{2}
Molecular Weight 402.3 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazoles can inhibit key signaling pathways involved in inflammation. For instance, compounds similar to this compound have been noted for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This activity is linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and its downstream targets like MK2 .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
  • Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through cell cycle arrest at the G2/M phase, along with modulation of pro-apoptotic and anti-apoptotic gene expressions (e.g., downregulation of Bcl-2 and upregulation of Bax) .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:

  • Study on MK2 Inhibition : A study highlighted that specific pyrazole derivatives could effectively inhibit MK2, which plays a crucial role in inflammatory responses. This inhibition correlated with reduced TNF-α release in cellular models .
  • Cytotoxicity Profiles : Another investigation assessed a series of pyrazole compounds for cytotoxicity against various cancer cell lines, revealing that certain modifications at the N1 position significantly affected their antiproliferative activity .
  • Structure–Activity Relationship (SAR) : Research into SAR indicated that introducing specific substituents could enhance biological activity while minimizing toxicity to normal cells. For example, alterations in aryl moieties led to varying degrees of anticancer efficacy and selectivity towards cancerous versus healthy cells .

Applications De Recherche Scientifique

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Studies show that derivatives of pyrazoles can inhibit key signaling pathways involved in inflammation. For instance, compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This activity is linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, particularly p38 MAPK and its downstream targets like MK2 .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

Cell Line Studies : In vitro assays demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .

Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through cell cycle arrest at the G2/M phase, along with modulation of pro-apoptotic and anti-apoptotic gene expressions (e.g., downregulation of Bcl-2 and upregulation of Bax) .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:

Study on MK2 Inhibition : A study highlighted that specific pyrazole derivatives could effectively inhibit MK2, which plays a crucial role in inflammatory responses. This inhibition correlated with reduced TNF-α release in cellular models .

Cytotoxicity Profiles : Another investigation assessed a series of pyrazole compounds for cytotoxicity against various cancer cell lines, revealing that specific modifications at the N1 position significantly affected their antiproliferative activity .

Structure–Activity Relationship (SAR) : Research into SAR indicated that introducing specific substituents could enhance biological activity while minimizing toxicity to normal cells. For example, alterations in aryl moieties led to varying degrees of anticancer efficacy and selectivity towards cancerous versus healthy cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step condensation reactions. For example, pyrazole carboxamide derivatives are often synthesized via:

  • Step 1 : Formation of the pyrazole core through cyclization of β-ketoesters or hydrazine derivatives.
  • Step 2 : Introduction of substituents (e.g., 1-ethyl-3-methyl groups) via alkylation or nucleophilic substitution.
  • Step 3 : Coupling the pyrazole moiety to a chlorobenzoyl-substituted phenyl group using carbodiimide-mediated amidation or Ullmann-type coupling . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to improve yields, as noted in studies of analogous pyrazole carboxamides .

Q. How is the structural characterization of this compound validated?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and connectivity. For example, aromatic protons in the chlorobenzoyl group typically appear as doublets in the range of 7.2–8.0 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis provides precise bond lengths, angles, and crystal packing. Monoclinic systems (e.g., space group P2₁/n) with Z = 4 are common for similar pyrazole derivatives .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Standard assays include:

  • Enzyme Inhibition Studies : For target enzymes (e.g., kinases, proteases), measure IC50_{50} values using fluorogenic substrates or ELISA.
  • Cytotoxicity Screening : Use cell lines (e.g., HeLa, HEK293) with MTT or resazurin assays to assess viability at 24–72 hours .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biomolecules .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding with active-site residues (e.g., Asp86 in MAPK) and hydrophobic interactions with chlorophenyl groups .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives. For example, trifluoromethyl groups may enhance membrane permeability but reduce solubility .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify critical binding motifs .

Q. How should contradictory activity data across studies be addressed?

Discrepancies in IC50_{50} or selectivity may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-protein interactions. Standardize protocols across labs .
  • Protein Conformational States : Crystallographic vs. solution-state structures may exhibit varying binding pockets. Use mutagenesis (e.g., Ala-scanning) to validate key residues .
  • Compound Purity : Confirm purity (>95%) via HPLC and characterize stereochemistry (if applicable) using chiral columns .

Q. What strategies improve in vivo bioavailability of this compound?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, masking the carboxamide as an ethyl ester improved oral bioavailability in a related pyrazole derivative .
  • Formulation Optimization : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to increase plasma half-life.
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., oxidation of the ethyl group) .

Q. Methodological Tables

Table 1 : Representative X-ray Crystallographic Data for Analogous Pyrazole Carboxamides

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
1-[(6-Chloro-3-pyridyl)methyl]-...P2₁/n10.075.1440.9996.45
5-(4-Chlorophenyl)-1-(2,4-dichloro...)P-19.8311.0212.3489.7

Table 2 : Comparative IC50_{50} Values for Pyrazole Derivatives

CompoundTarget EnzymeIC50_{50} (nM)Assay TypeReference
Analog A (trifluoromethyl-substituted)Kinase X12 ± 2Fluorescence
Analog B (chlorobenzoyl-substituted)Protease Y45 ± 5ELISA

Propriétés

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c1-3-25-18(10-12(2)24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJGIYIYRCVLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.